molecular formula C17H17NO4 B1447101 N-[4-(Benzyloxy)phenylacetyl]glycine CAS No. 288395-89-1

N-[4-(Benzyloxy)phenylacetyl]glycine

Cat. No.: B1447101
CAS No.: 288395-89-1
M. Wt: 299.32 g/mol
InChI Key: KRCUTSLJDXDNMT-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenylacetyl]glycine is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol. This compound has garnered interest in the scientific community for its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-[4-(Benzyloxy)phenylacetyl]glycine plays a significant role in biochemical reactions, particularly in the context of glycine N-acyltransferase activity. This enzyme is a mitochondrial acyltransferase that transfers an acyl group to the N-terminus of glycine and glutamine, although it does so much less efficiently with glutamine. This compound can conjugate numerous substrates to form a variety of N-acylglycines, with a preference for benzoyl-CoA over phenylacetyl-CoA as acyl donors .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glycine N-acyltransferase suggests its involvement in the regulation of amino acid metabolism and mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glycine N-acyltransferase. This binding leads to the transfer of an acyl group to the N-terminus of glycine, forming N-acylglycines. This process can result in enzyme inhibition or activation, depending on the specific substrate and conditions. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have sustained effects on mitochondrial function and amino acid metabolism, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on mitochondrial function and amino acid metabolism. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and mitochondrial dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as glycine N-acyltransferase and cofactors involved in the transfer of acyl groups. The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production of N-acylglycines and other related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within the mitochondria is particularly important for its role in amino acid metabolism .

Subcellular Localization

This compound is primarily localized within the mitochondria, where it exerts its effects on amino acid metabolism. The compound’s activity and function are influenced by its subcellular localization, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)phenylacetyl]glycine typically involves the reaction of 4-(benzyloxy)phenylacetic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of 4-(benzyloxy)phenylacetic acid, facilitating its reaction with glycine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)phenylacetyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(Benzyloxy)phenylacetyl]glycine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Benzyloxy)phenyl]glycinamide: Shares structural similarities but differs in its amide group, leading to different chemical and biological properties.

    4-Benzyloxyphenylacetic acid: Similar in structure but lacks the glycine moiety, resulting in distinct reactivity and applications.

Uniqueness

N-[4-(Benzyloxy)phenylacetyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[[2-(4-phenylmethoxyphenyl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(18-11-17(20)21)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUTSLJDXDNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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